molecular formula C7H16N3O3P B2398631 Diethyl 3-azidopropylphosphonate CAS No. 260410-26-2

Diethyl 3-azidopropylphosphonate

Cat. No.: B2398631
CAS No.: 260410-26-2
M. Wt: 221.197
InChI Key: UQFBMEBPBDKNCW-UHFFFAOYSA-N
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Description

Diethyl 3-azidopropylphosphonate is an organophosphorus compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by the presence of an azido group (-N₃) attached to a propyl chain, which is further connected to a phosphonate group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Target of Action

Diethyl 3-azidopropylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that this compound may interact with a variety of enzymes in the body.

Mode of Action

Phosphonates are known for their enhanced resistance towards hydrolysis , which could allow them to persist in the body and exert their effects over a prolonged period. The compound’s interaction with its targets could result in changes to the function of these targets, potentially disrupting normal biochemical processes.

Biochemical Pathways

Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, suggesting that they could interfere with a variety of biochemical pathways . The downstream effects of this interference would depend on the specific pathways and targets involved.

Pharmacokinetics

Phosphonates are known for their enhanced resistance towards hydrolysis , which could influence their bioavailability and pharmacokinetic properties

Result of Action

Given that phosphonates can potentially inhibit metabolic enzymes , the compound could disrupt normal cellular processes and have a variety of effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-azidopropylphosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with 3-bromopropyl azide. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like acetonitrile at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions, thereby ensuring consistent product quality and minimizing waste .

Comparison with Similar Compounds

  • Diethyl 2-azidoethylphosphonate
  • Diethyl 4-azidobutylphosphonate
  • Diethyl 3-azidopropylphosphonate

Comparison: this compound is unique due to its specific chain length and the position of the azido group. Compared to diethyl 2-azidoethylphosphonate and diethyl 4-azidobutylphosphonate, it offers a balance between reactivity and stability, making it particularly useful in cycloaddition reactions and as a precursor to various functionalized compounds .

Properties

IUPAC Name

1-azido-3-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFBMEBPBDKNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(3-Bromopropyl)phosphonic acid diethyl ester (300 mg, 1.15 mmol) and sodium azide (150 mg, 2.3 mmol) were dissolved in acetone (10 ml) and the solution was refluxed for 12 hours under nitrogen atmosphere, then cooled to room temperature, filtered, and dried under vacuum to afford (3-azidopropyl)phosphonic acid diethyl ester (250 mg, 98% yield) as a colorless liquid.
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Synthesis routes and methods II

Procedure details

To a solution of diethyl 3-bromopropylphosphonate (1 eq) in EtOH (2 M) was added sodium azide (5 eq) in water (4 M). The reaction mixture was heated at reflux overnight. The mixture was then diluted with water, extracted with DCM three times. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated en vaccuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 80-100% EtOAc/Hex to give the product as a colorless oil.
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